Imidafenacin is a novel antimuscarinic agent developed for the treatment of overactive bladder (OAB). It exhibits high affinity for muscarinic acetylcholine M3 and M1 receptors, which are known to play a crucial role in bladder contraction and urinary control. The therapeutic efficacy of imidafenacin is attributed to its selective action on the bladder over other tissues, thereby minimizing side effects commonly associated with antimuscarinic agents34.
Imidafenacin's primary application is in the treatment of OAB. It has been shown to prevent carbamylcholine-induced decrease in bladder capacity and inhibit distention-induced rhythmic bladder contractions in rats. The pharmacological profile of imidafenacin suggests that it inhibits urinary bladder contraction more effectively than salivary secretion, which is a common side effect of antimuscarinic agents4.
The pharmacokinetic properties of imidafenacin have been characterized by its selective and longer-lasting binding to muscarinic receptors in the bladder compared to other tissues. Oral administration of imidafenacin results in higher concentrations in the bladder than in the serum or submaxillary gland, indicating its preferential distribution to the target organ. This selective binding minimizes the drug's impact on the central nervous system and other non-target tissues2.
In addition to its therapeutic effects, imidafenacin has been evaluated for its side effects, particularly those related to dry mouth and cognitive dysfunction. Studies have shown that imidafenacin does not significantly affect cognitive functions, such as performance in the Morris water maze task, at therapeutic doses. This suggests that imidafenacin has a favorable side effect profile compared to other antimuscarinic agents that may impair cognitive function4.
The synthesis of Tofenacin involves several key steps that integrate various organic chemistry techniques. One common method includes:
The industrial production of Tofenacin focuses on optimizing reaction conditions to maximize yield while maintaining quality standards necessary for therapeutic use.
Tofenacin's molecular structure features a complex arrangement that includes a phenyl ring, a methoxy group, and an amine functional group. The structural formula can be represented as follows:
The compound's structure allows it to interact effectively with serotonin and norepinephrine transporters, which is crucial for its mechanism of action in clinical applications.
Tofenacin participates in various chemical reactions that are important for its functionality and application:
The conditions for these reactions typically involve organic solvents such as dichloromethane and may require catalysts like palladium on carbon to enhance yields.
Tofenacin operates primarily as a serotonin-norepinephrine reuptake inhibitor. By binding to the transporters responsible for the reuptake of these neurotransmitters, Tofenacin increases their availability in the synaptic cleft. This mechanism enhances neurotransmission and contributes to its therapeutic effects in treating mood disorders and pain conditions.
Research indicates that Tofenacin's deuterium labeling does not significantly alter its mechanism of action but facilitates more precise tracking in pharmacokinetic studies.
Tofenacin exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its application in pharmaceuticals.
Tofenacin has several significant applications in scientific research and medicine:
Tofenacin is systematically named N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine according to International Union of Pure and Applied Chemistry (IUPAC) conventions [5]. Its molecular formula is C₁₇H₂₁NO, with a molecular weight of 255.36 g/mol [2] [8]. The structure comprises a central benzhydryl ether group (oxygen-linked diphenylmethane), with an ortho-methyl substituent on one phenyl ring and an aminoethyl side chain featuring a methyl group on the nitrogen atom [5]. The structural formula is shown below:
O(CCNC)C(c1ccccc1)c2ccccc2C
Structural representation: The benzhydryl ether scaffold with N-methyl substitution enables its biological activity as a serotonin-norepinephrine reuptake inhibitor.
Tofenacin lacks chiral centers, indicating no stereoisomers. This structural simplicity distinguishes it from enantiomerically complex antidepressants [5].
Tofenacin exhibits limited water solubility but dissolves in organic solvents like chloroform and methanol [2]. Its predicted pKa of 9.42 [2] indicates basic character, favoring salt formation (e.g., hydrochloride) for pharmaceutical use. Key properties include:
Table 1: Physicochemical Profile of Tofenacin
Property | Value | Conditions/Notes |
---|---|---|
Melting Point | <25°C | Low melting solid [2] |
Boiling Point | 139–143°C (at 0.7 mmHg) | [2] |
Density | 1.019 ± 0.06 g/cm³ | Predicted [2] |
Solubility | Slight in chloroform/methanol | [2] [8] |
pKa | 9.42 ± 0.10 | Predicted [2] |
Stability | Refrigerated storage recommended | Sensitive to degradation [2] |
The compound’s lipophilicity (logP unmeasured but predicted high) facilitates blood-brain barrier penetration, aligning with its central nervous system activity [5] [8].
N-Nitroso Tofenacin-D5 is a deuterated derivative synthesized for analytical quantification. Its preparation involves:
Applications include:
Tofenacin is the N-desmethyl metabolite of Orphenadrine, sharing structural and functional similarities but differing in key pharmacological aspects [5] [8]:
Table 2: Structural and Metabolic Comparison
Feature | Tofenacin | Orphenadrine |
---|---|---|
IUPAC Name | N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine | N,N-dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine |
Key Structural Difference | Monomethylamino group (-NHCH₃) | Dimethylamino group (-N(CH₃)₂) |
Metabolic Relationship | Primary active metabolite of Orphenadrine | Prodrug demethylated to Tofenacin |
Biological Role | Serotonin-norepinephrine reuptake inhibition [5] | Anticholinergic/antihistamine effects [5] |
Metabolic Pathway:Orphenadrine undergoes hepatic N-demethylation via cytochrome P450 enzymes (e.g., CYP3A4), yielding Tofenacin as its major active metabolite [5] [8]. This biotransformation is critical for antidepressant effects, as evidenced by:
Functional Implications:The dimethyl-to-monomethyl conversion reduces steric hindrance at the amine group, potentially enhancing Tofenacin’s affinity for monoamine transporters versus Orphenadrine’s muscarinic receptor preference [5]. This structural nuance underpins their divergent therapeutic applications—Orphenadrine for Parkinsonism and muscle rigidity, Tofenacin for depression [4] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1